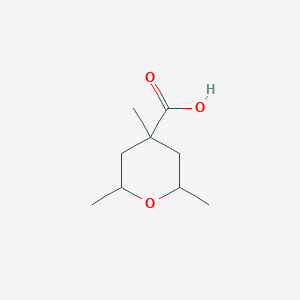

2,4,6-Trimethyloxane-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4,6-Trimethyloxane-4-carboxylic acid” is a chemical compound with the molecular formula C9H16O3 . It is a powder .

Molecular Structure Analysis

The molecular weight of “this compound” is 172.22 g/mol . The InChI code for this compound is 1S/C9H16O3/c1-6-4-9(3,8(10)11)5-7(2)12-6/h6-7H,4-5H2,1-3H3,(H,10,11) .Physical and Chemical Properties Analysis

“this compound” is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Thermoset Production

Research by Ma, Webster, and Jabeen (2016) demonstrates the use of a carboxylic acid functional trimer, made from isosorbide and maleic anhydride, in creating bio-based, degradable thermosets. These thermosets exhibit a balance of hardness and flexibility, addressing sustainability and recyclability in material sciences (Ma, Webster, & Jabeen, 2016).

Block Copolymer Synthesis

Šcibiorek, Gladkova, and Chojnowski (2000) synthesized amphiphilic siloxane-siloxane block copolymers using a process involving 2,4,6-trimethyl-2,4,6-trivinyl-cyclotrisiloxane. This method allows for the creation of block copolymers with narrow molecular weight distribution and high block purity (Šcibiorek, Gladkova, & Chojnowski, 2000).

Acid-catalyzed Reactions

Yamada, Fujita, and Kunishima (2012) explored the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), derived from the trimerization of benzyl imidate, as an acid-catalyzed O-benzylating reagent. This highlights a novel application in organic synthesis (Yamada, Fujita, & Kunishima, 2012).

Bicyclic Acyloxyfluoroborane Synthesis

Binder, Matheis, Deiseroth, and Fu-Son (1984) demonstrated the reaction of trimeric alkoxydifluoroboranes with carboxylic acid anhydrides to form bicyclic acyloxyfluoroboranes. Their work provides insights into new chemical structures and potential applications in material science (Binder, Matheis, Deiseroth, & Fu-Son, 1984).

Corrosion Inhibition

Chafiq et al. (2020) researched the use of spirocyclopropane derivatives for corrosion protection in acidic solutions. Their study included compounds synthesized from precursors like 2,4,6-trimethyl-2,4,6-trivinyl-cyclotrisiloxane, providing valuable insights into green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Chemical Synthesis and Characterization

Yangling (2007) synthesized 2,4,6-trimethylbenzoic acid by carboxylating mesitylene in a carbon dioxide–AlCl3 system. This research contributes to the field of chemical synthesis and optimization of reaction conditions (Yangling, 2007).

Drug Metabolite Analysis

Alzarieni et al. (2021) developed a mass spectrometric approach for identifying protonated compounds containing carboxylic acid functionality, like 2,4,6-trimethylbenzoic acid, in drug metabolites. This has significant implications in pharmaceutical analysis (Alzarieni et al., 2021).

Photochemical Reactions

Badger, Drewer, and Lewis (1964) studied the photochemical cyclodehydrogenation of 2,4,6-trimethylazobenzene, a derivative of 2,4,6-trimethylbenzoic acid. Their findings contribute to the understanding of photochemical reactions in organic chemistry (Badger, Drewer, & Lewis, 1964).

Catalysis and Polymerization

Han et al. (2020) described the Ir-catalyzed cage B(4)-amidation of o-carboranes with dioxazolones, a process that involves carboxylic acids. This research provides insights into new catalytic methods and the synthesis of novel organic compounds (Han et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4,6-trimethyloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6-4-9(3,8(10)11)5-7(2)12-6/h6-7H,4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTWTOUYUILTPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2434994.png)

![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434998.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2434999.png)

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2435000.png)

![N-(4-chlorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2435001.png)

![4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2435002.png)